molecular formula C15H26BN3O2 B1404706 Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine CAS No. 1353716-15-0

Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine

Cat. No. B1404706
M. Wt: 291.2 g/mol
InChI Key: KKVKBXPWSFZAEE-UHFFFAOYSA-N
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Description

This compound is an organic intermediate with borate groups . It has been used as an electrolyte additive to induce PF6 decomposition, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic and amidation reactions . For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is acquired through two substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using crystallographic data . The electron-rich and electron-deficient areas are represented by red and blue respectively .


Chemical Reactions Analysis

The compound has been used in the optimization of electrode-electrolyte interfaces . It induces the decomposition of PF6 to form a dense and robust SEI rich in LiF, which helps suppress the growth of lithium dendrites .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Borylation Reactions in Pharmaceutical Industry

Boronic acid and its esters are pivotal in Active Pharmaceutical Ingredient (API) synthesis, especially via palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions are instrumental in producing dimerization products with potent anti-cancer and anti-tuberculosis properties, as evidenced in the derivatives of 6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide. The regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, aimed at forming ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate, often results in dimerization products that exhibit significant biological activity (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines. These are formed through reactions involving ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and similar compounds, which are subsequently converted into various derivatives, highlighting the compound's versatility in synthesizing a wide range of heterocyclic compounds (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).

Molecular and Crystal Structure Studies

The molecular and crystal structures of derivatives like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are studied through X-ray diffraction and density functional theory (DFT). These studies aim to comprehend the conformational and physicochemical properties of such compounds, emphasizing their importance in structural chemistry and material science (Huang et al., 2021).

properties

IUPAC Name

N',N'-dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)12-7-8-13(18-11-12)17-9-10-19(5)6/h7-8,11H,9-10H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVKBXPWSFZAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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